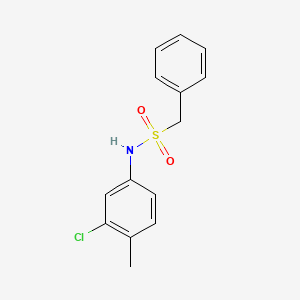

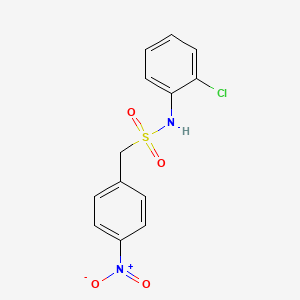

N-(3-chloro-4-methylphenyl)-1-phenylmethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of phenylmethanesulfonamide derivatives, including compounds similar to N-(3-chloro-4-methylphenyl)-1-phenylmethanesulfonamide, involves reactions such as the alkylation of toluene, anisole, thiophene, and 2-chlorothiophene, demonstrating the high reactivity of these compounds. One method showcased the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene, yielding highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines (Aizina, Levkovskaya, & Rozentsveig, 2012).

Molecular Structure Analysis

The molecular structure of N-(4-nitrophenyl)methanesulfonamide, a related compound, indicates that the substitution of a nitro group at the para position does not change the space group, with the N—H H atom and the methylsulfonyl group positioned trans to each other across the plane of the benzene ring. This suggests a potential for biological activity due to the availability of the amide H atom to receptor molecules (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Chemical reactions of sulfonamide derivatives can involve cyclopropanation, indicating a method for the synthesis of functionalized cyclopropanes in a highly diastereoselective and enantioselective manner. This is achieved through the catalyzed decomposition of vinyldiazomethanes in the presence of alkenes (Davies et al., 1996).

Physical Properties Analysis

The physical properties of sulfonamide derivatives can be assessed through their crystalline structure. For example, N-methylmethanesulfonamide, which shares a structural motif with N-(3-chloro-4-methylphenyl)-1-phenylmethanesulfonamide, exhibits a gauche conformation with respect to the sulfonyl methyl group at low temperatures, providing insights into its physical state under different conditions (Higgs et al., 2002).

Chemical Properties Analysis

The chemical properties of N-(3-chloro-4-methylphenyl)-1-phenylmethanesulfonamide can be inferred from studies on similar sulfonamides. For instance, the synthesis and characterization of cardo polysulfonates reveal information about the solubility, acid and alkali resistance, and biological activities of these compounds. Such studies highlight the versatility and reactivity of sulfonamide derivatives in various chemical environments (Karia & Parsania, 1999).

科学的研究の応用

Synthesis and Reactivity

A study by Yu. A. Aizina et al. (2012) discusses a new synthetic approach to phenylmethanesulfonamide derivatives, showcasing the high reactivity of these compounds through alkylation reactions. This work highlights the versatility of phenylmethanesulfonamides in organic synthesis, particularly in creating highly electrophilic derivatives for further chemical transformations (Yu. A. Aizina et al., 2012).

Crystal Structure and Molecular Interactions

Research by B. Gowda et al. (2007) on the structure of N‐(4‐Nitrophenyl)methanesulfonamide (4NPMSA) demonstrates the impact of substituents on molecular geometry and potential biological interactions. This study provides insight into how slight modifications in the molecular structure of sulfonamides can influence their physical properties and interactions with biological receptors (B. Gowda et al., 2007).

Enantioselective Synthesis

The work by H. Davies et al. (1996) on asymmetric cyclopropanations using rhodium N-(arylsulfonyl)prolinate catalysis opens pathways for the enantioselective synthesis of cyclopropane derivatives. This method's high diastereoselectivity and enantioselectivity are critical for producing compounds with specific three-dimensional structures, essential in drug development and materials science (H. Davies et al., 1996).

Material Synthesis and Characterization

A study by Barbara Rodewald and H. Ritter (1997) on the synthesis of novel aromatic ether sulfones showcases the development of materials with potential applications in high-performance polymers. Their work emphasizes the role of sulfonamides in creating complex macromolecular structures, which could have implications for engineering and material sciences (Barbara Rodewald & H. Ritter, 1997).

Drug Metabolism Studies

M. Zmijewski et al. (2006) explored the application of biocatalysis in drug metabolism, demonstrating the preparation of mammalian metabolites of a biaryl-bis-sulfonamide compound using Actinoplanes missouriensis. This study highlights the potential of sulfonamide derivatives in understanding drug metabolism and developing new therapeutic agents (M. Zmijewski et al., 2006).

特性

IUPAC Name |

N-(3-chloro-4-methylphenyl)-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-11-7-8-13(9-14(11)15)16-19(17,18)10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQJGZLZQIWDCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47200565 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-pyrazol-1-yl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5541605.png)

![3-(azetidin-1-ylsulfonyl)-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5541618.png)

![N-{4'-[(4-nitrobenzyl)oxy]-4-biphenylyl}acetamide](/img/structure/B5541648.png)

![4-[(isopropylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5541655.png)

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5541679.png)

![4-({4-methyl-5-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5541681.png)

![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenylacetamide](/img/structure/B5541689.png)

![3-(1,3-dihydro-2H-isoindol-2-yl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]propanamide dihydrochloride](/img/structure/B5541695.png)

![7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541708.png)